Indole-5-carboxylic acid
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Chemical and Biological Research
The indole nucleus is a fundamental structural motif found in a vast array of natural and synthetic compounds, making it a "privileged scaffold" in medicinal chemistry. bohrium.combohrium.com This importance stems from its presence in essential biomolecules and its ability to interact with a wide range of biological targets.
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a core component of the essential amino acid tryptophan. bohrium.comcreative-proteomics.com Tryptophan serves as a precursor for numerous biologically vital molecules, including the neurotransmitter serotonin (B10506), which regulates mood and sleep, and the hormone melatonin, which governs circadian rhythms. mdpi.com The structural and electronic properties of the indole ring allow it to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological macromolecules like enzymes and receptors. mdpi.com
In the realm of drug discovery, the indole scaffold is a cornerstone for the development of new therapeutic agents. mdpi.comnih.govijpsr.com Its versatility allows for the synthesis of a diverse library of derivatives with a wide spectrum of pharmacological activities. nih.gov Many commercially available drugs incorporate the indole structure, targeting a variety of conditions including cancer, inflammation, microbial infections, and neurological disorders. bohrium.commdpi.com For instance, indole derivatives have been developed as potent inhibitors of enzymes like tubulin, which is crucial for cell division and a key target in cancer therapy. bohrium.com The ability to functionalize the indole ring at multiple positions enables chemists to fine-tune the pharmacological properties of these molecules, enhancing their efficacy and selectivity. nih.gov
The following table provides a snapshot of the diverse applications of indole-containing compounds in the pharmaceutical industry:
| Therapeutic Area | Example Compound Class/Drug | Mechanism of Action/Significance |
| Oncology | Vinca Alkaloids (e.g., Vincristine) | Inhibit microtubule formation in cancer cells. numberanalytics.com |
| Antiviral | Arbidol | Broad-spectrum antiviral activity. bohrium.com |
| Anti-inflammatory | Indomethacin | Non-steroidal anti-inflammatory drug (NSAID). wikipedia.org |
| Antihypertensive | Perindopril | Angiotensin-converting enzyme (ACE) inhibitor. bohrium.com |
| Neurological Disorders | Serotonin Receptor Agonists | Treatment of migraine and depression. bohrium.comnumberanalytics.com |
Current Research Landscape of Indole-5-carboxylic Acid as a Versatile Compound
This compound serves as a crucial starting material and intermediate in the synthesis of a wide array of more complex molecules with significant biological activities. Its carboxylic acid group at the 5-position provides a convenient handle for further chemical modifications, such as amidation and esterification, allowing for the creation of diverse chemical libraries for drug screening and other research purposes.
Recent research has highlighted the utility of this compound in the development of novel therapeutic agents. For example, it is used as a reactant in the preparation of tryptophan dioxygenase (TDO) inhibitors, which have potential applications as anticancer immunomodulators. TDO is an enzyme that plays a role in suppressing the immune response against tumors, and its inhibition can enhance the body's ability to fight cancer.
Furthermore, this compound is a key building block for the synthesis of inhibitors of the Hedgehog signaling pathway, which is implicated in certain types of cancer. Specifically, it is used to prepare amide conjugates with ketoprofen (B1673614) that act as inhibitors of Gli1-mediated transcription. The compound has also been utilized in the synthesis of piperazine-bisamide analogs that function as antagonists of the human growth hormone secretagogue receptor, with potential applications in the treatment of obesity. smolecule.com
Beyond its role in medicinal chemistry, this compound is also employed in materials science. It can be electropolymerized to form poly(indole-5-carboxylic-acid), an electroactive polymer film with potential applications in electronics and sensors. Studies have also investigated its use as a corrosion inhibitor for mild steel.
The versatility of this compound is further demonstrated by its use in fundamental chemical research. It serves as a model compound for studying intramolecular excited-state proton transfer, a key process in photochemistry and photobiology. ottokemi.com
Historical Perspectives on this compound Research Trajectories
The history of indole chemistry is intrinsically linked to the study of the natural dye indigo (B80030) in the 19th century. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org He later proposed the correct formula for indole in 1869. wikipedia.org The name "indole" itself is a combination of "indigo" and "oleum" (Latin for oil), as it was first isolated by treating indigo with fuming sulfuric acid. wikipedia.orgbiocrates.com
The development of synthetic methods for indole and its derivatives was a major focus of early organic chemists. The Fischer indole synthesis, developed by Emil Fischer in 1883, became one of the most important and widely used methods for constructing the indole ring system. creative-proteomics.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone. nih.gov While the direct synthesis of indole itself via the Fischer method can be challenging, it is highly effective for producing substituted indoles. wikipedia.org
Other classical methods for indole synthesis that emerged in the late 19th and early 20th centuries include the Baeyer-Emmerling indole synthesis (1869), the Bischler-Mohlau indole synthesis (1892), and later, the Leimgruber-Batcho indole synthesis (1976), which proved to be particularly efficient and popular in the pharmaceutical industry. wikipedia.orgirjmets.com
Research into specifically substituted indoles, such as this compound, gained momentum as their potential applications became more apparent. The Japp-Klingemann reaction was adapted to synthesize indole-5-carboxylic acids by diazotizing aminobenzoic acids and coupling them with cyclic ketones. The development of selective decarboxylation techniques also played a crucial role, allowing for the removal of unwanted carboxylic acid groups while retaining the desired substituent at the 5-position.
The timeline below highlights some key milestones in the history of indole chemistry:
| Year | Milestone | Significance |
| 1866 | Adolf von Baeyer first synthesizes indole. wikipedia.org | Marks the beginning of indole chemistry. |
| 1869 | Baeyer proposes the correct formula for indole. wikipedia.org | Establishes the fundamental structure of the indole ring. |
| 1883 | Emil Fischer develops the Fischer indole synthesis. creative-proteomics.comwikipedia.org | Provides a versatile and widely used method for synthesizing substituted indoles. |
| 1930s | Interest in indole intensifies with the discovery of its presence in important alkaloids. wikipedia.org | Expands the known biological significance of the indole scaffold. |
| 1976 | The Leimgruber-Batcho indole synthesis is disclosed. wikipedia.org | Offers a high-yielding and efficient method for producing indoles, particularly for pharmaceutical applications. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZCGNHSIMFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91201-83-1 | |
| Record name | Poly(indole-5-carboxylic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91201-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID80168218 | |
| Record name | Indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-81-1 | |
| Record name | 1H-Indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Indole-5-carboxylic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |
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| Record name | Indole-5-carboxylic acid | |
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Advanced Synthetic Methodologies and Chemical Transformations
Electrochemical Polymerization Techniques for Poly(indole-5-carboxylic acid) Film Formation
Electrochemical polymerization is a powerful method for fabricating conductive polymer films directly onto an electrode surface. This technique offers precise control over film thickness and morphology, making it ideal for applications in sensors and electronic devices.
Mechanism of Electrochemical Oxidation and Polymerization
The electrochemical oxidation of this compound in an acetonitrile (B52724) solution initiates a polymerization process. rsc.org The initial step involves the oxidation of the monomer to form radical cations. rsc.org These reactive species then couple to form a trimer, which is insoluble and deposits onto the electrode surface. rsc.org Further oxidation of this deposited trimer leads to the formation of a polymer composed of linked trimer units. rsc.org The polymerization mechanism suggests that the formation of trimers occurs through the coupling of adsorbed radical cations of this compound. rsc.org The continued linkage of these trimers results in the growth of the polymer film. rsc.org
Influence of Electrolyte Composition and Concentration on Polymer Characteristics
The composition and concentration of the electrolyte play a crucial role in determining the properties of the resulting poly(this compound) (PIn5COOH) films. For instance, the use of a mixed electrolyte system of acetic acid and boron trifluoride ethyl ether (BFEE) has been shown to produce high-quality polyindole films. electrochemsci.org The addition of acetic acid to BFEE increases the ionic conductivity of the electrolyte and enhances the solubility of additives like poly(ethylene glycol) (PEG), which can positively influence the electropolymerization process. electrochemsci.org
The pH of the electrolyte solution also significantly impacts the electrochemical behavior of the polymer. PIn5COOH exhibits two redox processes in acidic aqueous solutions, while only one redox process is observed in solutions with a pH greater than 4. pan.plresearchgate.net This change in electrochemical response highlights the sensitivity of the polymer to the electrolyte's acidity. The choice of the supporting electrolyte, such as lithium perchlorate (B79767) (LiClO4) in acetonitrile, is also a standard practice for the electropolymerization of this compound. researchgate.net
Characterization of Polymer Films via Cyclic Voltammetry and Spectroscopic Methods
Cyclic voltammetry (CV) is a fundamental technique for characterizing the electrochemical properties of PIn5COOH films. CV studies reveal the redox behavior of the polymer, showing characteristic anodic and cathodic peaks that correspond to the oxidation and reduction of the polymer. warwick.ac.uk The increase in peak currents with higher scan rates in CV measurements indicates the reversible electrochemistry of the polymer films. warwick.ac.uk In acidic solutions, PIn5COOH typically shows two distinct redox processes. pan.plresearchgate.net
Spectroscopic methods, such as UV-Vis spectroscopy, are employed to investigate the optical properties of the polymer films. The absorption spectra can provide insights into the electronic structure and conjugation length of the polymer. For example, a blue shift in the absorbance spectrum of PIn5COOH compared to a similar polymer, poly(indole-6-carboxylic acid), suggests a decrease in the extent of conjugation or a shorter polymer chain length. warwick.ac.uk
Homogeneity and Morphology Control in Electrodeposited Layers
The morphology and homogeneity of electrodeposited PIn5COOH layers can be controlled by manipulating the polymerization conditions. The degree of linkage between the trimer units in the polymer film is influenced by the deposition time. rsc.org By varying the rotation speed of the electrode or the concentration of the monomer in the bulk solution, the proportion of trimer in a film of a specific thickness can be controlled. rsc.org
Studies have shown that polymers produced from the oxidation of pure trimer or extracted from the deposited film exhibit narrower redox peaks in cyclic voltammetry, which is indicative of a more homogeneous morphology compared to the initially deposited layer. rsc.org The use of different electrolyte systems can also lead to different morphologies. For instance, electropolymerization in acetonitrile containing LiClO4 has been used to successfully synthesize PIn5COOH nanowires with diameters of approximately 100 nm. researchgate.net In contrast, when co-polymerized with other materials like poly(3,4-ethylenedioxythiophene) (PEDOT), PIn5COOH can form porous surfaces composed of distinct nanowires. electrochemsci.org
Catalytic Approaches in this compound Synthesis and Derivatization
Catalytic methods, particularly those involving metal catalysts, are instrumental in the synthesis and functionalization of this compound and its derivatives, enabling the construction of complex molecular architectures.
Metal-Catalyzed Reactions
Transition metal-catalyzed reactions have emerged as powerful tools for the derivatization of indoles. Palladium-catalyzed reactions, for example, have been utilized for the C3-benzylation of this compound. mdpi.com This process involves the C-H activation at the C3 position of the indole (B1671886) ring. mdpi.com Mechanistic studies suggest the formation of an (η³-benzyl)palladium(II) complex, which is generated from the oxidative addition of benzyl (B1604629) alcohol to a Pd(0) species. mdpi.com
Ruthenium-catalyzed C-H arylation has also been successfully applied to indole carboxylic acids. nih.gov This method allows for the regioselective arylation at the C4, C5, C6, and C7 positions of the indole core, which are typically less reactive than the C2 and C3 positions. nih.gov For instance, 1-methyl-1H-indole-5-carboxylic acid can be efficiently bis-arylated at the C4 and C6 positions. nih.gov
Cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids as the alkylating agent has also been reported. rsc.org This method provides a direct route to functionalize indoles with various carboxylic acids using a non-precious metal catalyst and hydrogen gas as the reductant. rsc.org
The following table summarizes key findings from studies on the metal-catalyzed derivatization of this compound and related compounds.
| Catalyst System | Reaction Type | Substrate | Position of Functionalization | Key Findings | Reference |
| Pd₂(dba)₃ / TPPMS | C-H Benzylation | This compound | C3 | Domino process involving C-H activation and benzylation. | mdpi.com |
| Ru-catalyst | C-H Arylation | 1-Methyl-1H-indole-5-carboxylic acid | C4 and C6 | Efficient bis-arylation at the fused benzene (B151609) core. | nih.gov |
| Co(acac)₃ / Triphos | Reductive C-H Alkylation | 2-Methyl-1H-indole | C3 | Direct functionalization with carboxylic acids using a cobalt catalyst. | rsc.org |
| Rh(III)-catalyst | C-H Alkenylation | N-phenylindole-3-carboxylic acid | C4 | Regioselective C-H bond cleavage directed by the carboxyl group. | researchgate.net |
Palladium-Catalyzed C-H Activation Studies
Metal-Free Synthetic Routes
While transition metals are powerful catalysts, the development of metal-free synthetic methods is a growing area of interest due to cost and environmental considerations. For this compound, such routes provide alternative pathways for derivatization. A significant example is the preparation of indolyl-quinolines from this compound through a metal- and solvent-free autoxidative coupling reaction. This approach highlights a greener alternative to traditional metal-catalyzed cross-coupling reactions, relying on the inherent reactivity of the starting materials under oxidative conditions.
Organic Synthesis Strategies for this compound Derivatives
The functional groups on this compound—namely the carboxylic acid, the indole N-H, and the reactive C-H bonds of the ring—provide multiple handles for a variety of organic transformations.
Condensation and Hydrolysis Pathways
The carboxylic acid moiety is a versatile functional group for derivatization. It can be readily converted into esters, amides, or acyl chlorides. These derivatives can then undergo further reactions or be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. pressbooks.pubsci-hub.se The hydrolysis of an ester or amide derivative to regenerate this compound is a fundamental step in many multi-step synthetic sequences where the carboxyl group may need to be protected or modified temporarily. pressbooks.pubsci-hub.se
Condensation reactions are also central to building molecular complexity. The indole ring itself can participate in condensation reactions, typically at the nucleophilic C3 position, with various electrophiles such as α-keto acids or aldehydes. nih.govdergipark.org.tr For instance, indoles are known to react with pyruvic acid in a condensation reaction to form bis(indolyl) derivatives. nih.gov
| Reaction Type | Reactant with this compound Moiety | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Esterification | Alcohol (e.g., Ethanol) | Acid catalyst | Ester (e.g., Ethyl indole-5-carboxylate) | orgsyn.org |
| Amidation | Amine (e.g., Ammonium (B1175870) hydroxide) | Coupling agents or heat | Amide (Indole-5-carboxamide) | sci-hub.se |
| Hydrolysis | Ester or Amide derivative | Acid or Base, Heat | This compound | pressbooks.pub |
| Condensation | Aldehyde or Ketone | Acid or Base catalyst | C3-substituted indole derivative | nih.govdergipark.org.tr |
Table 3: Common condensation and hydrolysis pathways involving the this compound scaffold.
Oxidation and Reduction Reactions of the this compound Moiety
The this compound molecule can undergo oxidation and reduction at both the carboxylic acid group and the indole ring.
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, converting this compound into (1H-indol-5-yl)methanol. pressbooks.pub Milder reagents may yield the corresponding aldehyde. pressbooks.pub
Oxidation: The indole ring is susceptible to oxidation. Biochemical oxidation has been demonstrated using the enzyme CYP199A2, a P450 monooxygenase, which regioselectively oxidizes this compound. nih.gov Electrochemical studies have also explored the redox behavior of this compound. When electropolymerized into a film, this compound displays stable, pH-dependent electrochemistry. During electrochemical oxidation, the trimeric form of the molecule undergoes irreversible deprotonation of the carboxylic acid group, which induces a change in the redox mechanism. rsc.org
| Reaction Type | Moiety | Reagent/Condition | Product | Reference |
|---|---|---|---|---|
| Reduction | Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | pressbooks.pub |
| Biochemical Oxidation | Indole Ring | Enzyme CYP199A2 | Hydroxylated indole derivatives | nih.gov |
| Electrochemical Oxidation | Indole Ring / Carboxylic Acid | Electropolymerization, potential cycling | Redox active polymer, deprotonation | rsc.orgresearchgate.net |
Table 4: Summary of oxidation and reduction reactions for the this compound moiety.
Electrophilic Substitution Reactions on the Indole Ring System
The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. The most reactive position is C3, which is vastly more nucleophilic than any position on a benzene ring. wikipedia.org If the C3 position is already substituted, electrophilic attack generally occurs at the C2 position. bhu.ac.in
In this compound, the C3 position remains the most activated site for electrophilic attack. Despite the presence of the electron-withdrawing carboxylic acid group on the benzene portion of the molecule, the activating influence of the pyrrolic nitrogen directs electrophiles preferentially to C3. bhu.ac.in This is evidenced by the synthesis of derivatives such as 3-bromo-1H-indole-5-carboxylic acid, where halogenation occurs at the C3 position. cymitquimica.com While the -COOH group at C5 deactivates the benzene ring, the pyrrole (B145914) ring's high reactivity dominates, directing substitution away from the carbocyclic ring under standard conditions. wikipedia.org
Coupling Reactions for Complex Molecule Assembly
This compound is a versatile scaffold in organic synthesis, lending itself to various coupling reactions for the construction of more complex molecular architectures. These methods are pivotal for introducing diverse substituents and building intricate frameworks, often with significant biological or material science applications.
Palladium-catalyzed cross-coupling reactions are prominently utilized. The Suzuki-Miyaura cross-coupling, for instance, facilitates the introduction of aryl or vinyl groups. A notable application involves the reaction of an this compound derivative with a boronic acid, such as 4-carboxyphenylboronic acid, in the presence of a palladium catalyst and a base. This reaction, typically conducted in solvent mixtures like toluene (B28343) or dimethylformamide (DMF) at elevated temperatures, allows for the N-arylation of the indole ring, yielding bifunctional molecules like 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid.
Another powerful strategy is the direct C-H bond activation, which avoids the pre-functionalization of starting materials. Research has demonstrated the palladium-catalyzed C-H activation at the C3-position of this compound. mdpi.com This process can be coupled with benzyl alcohols in water to synthesize bis(indolyl)methanes. mdpi.com Mechanistic studies suggest that an (η3-benzyl)palladium(II) complex, formed from the palladium catalyst and benzyl alcohol, is responsible for activating the C3–H bond. mdpi.com The carboxylic acid group at the C5-position can act as a directing group in such transformations, guiding the catalyst to the desired position.
These coupling strategies are fundamental in creating libraries of substituted indoles for various research purposes. The choice of catalyst, base, and solvent system is crucial for optimizing reaction efficiency and yield.
Table 1: Examples of Coupling Reactions with this compound Derivatives
| Reaction Type | Reactants | Catalyst System | Product Example | Reference |
| Suzuki-Miyaura Coupling | Indole derivative, 4-carboxyphenylboronic acid | Palladium complex, K₂CO₃ | 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid | |
| C-H Activation/Benzylation | This compound, Benzyl alcohol | Pd₂(dba)₃, TPPMS | 3,3'-Benzylidenebis(1H-indole-5-carboxylic acid) | mdpi.com |
Synthesis of Amide Conjugates
The carboxylic acid moiety of this compound is a prime functional group for derivatization, particularly for the synthesis of amide conjugates. This transformation is a cornerstone in medicinal chemistry for modifying the pharmacological properties of a lead compound. The direct conversion of a carboxylic acid to an amide can be challenging because the basicity of amines tends to deprotonate the carboxylic acid, forming an unreactive carboxylate. mdpi.com Therefore, the use of coupling agents is standard practice.
Common coupling agents that facilitate this reaction include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.comnih.gov
The general procedure involves activating the carboxylic acid with the coupling agent in an appropriate solvent, followed by the addition of the desired primary or secondary amine. For example, N-(2-(3-benzoylphenyl)propyl)-1H-indole-5-carboxamide was synthesized by coupling this compound with a specific amine (an isomer of ketoprofen (B1673614) amine) using HBTU or HATU. nih.gov This approach allows for the modular construction of a diverse range of amide derivatives by varying the amine component. nih.gov
Table 2: Reagents for Amide Conjugate Synthesis from this compound
| Amine Reactant | Coupling Agent | Product Name | Reference |
| 2-(3-Benzoylphenyl)propan-1-amine isomer | HBTU / HATU | N-(2-(3-Benzoylphenyl)propyl)-1H-indole-5-carboxamide | nih.gov |
| Substituted benzyl hydrazine (B178648) | EDCI | Indole-based N-acylhydrazones | mdpi.com |
Synthesis of Hydrazide Derivatives
Hydrazide derivatives of this compound are important intermediates for synthesizing a variety of heterocyclic compounds, such as pyrazoles and oxazepines, which often exhibit significant biological activity. biojournals.usscispace.com The synthesis of 1H-indole-5-carbohydrazide is typically achieved through a two-step process starting from this compound. scispace.com
The first step is the esterification of the carboxylic acid. scispace.com This is commonly done by reacting this compound with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst, or by treating it with an alkyl halide in a polar solvent. scispace.com This converts the carboxylic acid into its corresponding methyl or ethyl ester, which is more reactive towards nucleophilic attack by hydrazine. scispace.com
The second step is hydrazinolysis, where the resulting ester is treated with hydrazine hydrate (B1144303). scispace.comnih.gov The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent like methanol or ethanol. scispace.comnih.gov Upon completion, the reaction mixture is cooled, often with the addition of ice water, to precipitate the solid hydrazide product, which can then be isolated by filtration. nih.gov This method has been reported to produce 1H-indole-5-carbohydrazide in good yields. scispace.com These hydrazide intermediates are then readily condensed with aldehydes or other electrophiles to construct more complex molecular frameworks. biojournals.usnih.gov
Table 3: Synthetic Route to 1H-Indole-5-carbohydrazide
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield | Reference |
| 1. Esterification | This compound, Methyl iodide | DMF, 20-25 °C | Methyl 1H-indole-5-carboxylate | 96% | scispace.com |
| 2. Hydrazinolysis | Methyl 1H-indole-5-carboxylate, Hydrazine hydrate | Methanol, 55-60 °C | 1H-Indole-5-carbohydrazide | 86% | scispace.com |
Medicinal Chemistry and Biological Activity Investigations
Structure-Activity Relationship (SAR) Studies of Indole-5-carboxylic Acid Derivatives
The this compound scaffold is a versatile template in medicinal chemistry, and its biological activity can be finely tuned through strategic structural modifications. Structure-activity relationship (SAR) studies have been crucial in elucidating how different substituents and functional groups influence the potency, selectivity, and pharmacokinetic properties of these derivatives.
The nature and position of substituents on the indole (B1671886) ring and its side chains have a profound impact on the biological profile of this compound derivatives. Research has shown that the effects of substituents can be interdependent. For instance, in a series of indolylglyoxylamides designed as ligands for the benzodiazepine (B76468) receptor (BzR), the affinity of derivatives with a chloro or nitro group at the 5-position was enhanced by hydroxyl or methoxy (B1213986) groups on a side chain phenyl ring. nih.gov Conversely, for derivatives with a hydrogen at the 5-position, affinity was increased by halogen substituents on the same side chain phenyl ring. nih.gov This highlights a divergent SAR pattern based on the substitution at the indole-5 position.
In the context of developing inhibitors for cytosolic phospholipase A2α (cPLA2α), introducing butanoyl- and hexanoyl-substituents at the 3-position of the indole scaffold was found to modulate aqueous solubility and metabolic stability. nih.gov While these modifications influenced key physicochemical properties, they did not considerably affect the enzyme inhibitory potency in most cases. nih.gov For some indole derivatives targeting the SARS-CoV-2 3CLpro enzyme, a methyl group at the 5-position of the indole resulted in a significant loss of inhibitory activity, whereas a methyl group at the 6-position only caused a slight reduction. nih.gov This demonstrates that even minor positional changes of a simple substituent can drastically alter biological activity.
Structural modifications are a key strategy for optimizing the enzyme inhibitory potency of this compound derivatives. In the pursuit of cPLA2α inhibitors, researchers started with 1-[3-(4-octylphenoxy)-2-oxopropyl]this compound, a potent inhibitor of the enzyme. nih.gov By introducing various acyl substituents at the indole's 3-position, they could modulate the metabolic stability of the compounds. nih.gov This work demonstrated that structural changes could be made to improve pharmacokinetic properties, such as stability against phase I and II metabolism, without compromising the desired enzyme inhibition. nih.gov
For inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), SAR studies revealed that a fluorine atom at the 4'-position of a benzene (B151609) ring substituent was beneficial for inhibitory activity. sci-hub.se It was also found that a sterically bulky hydrophobic group was permitted at the 3'-position, but there was limited space for substituents at the 4'-position. sci-hub.se This detailed understanding of the steric and electronic requirements of the enzyme's binding pocket allows for rational design to enhance inhibitory potency.
The specific functional groups on the this compound molecule are critical for its interaction with biological targets, dictating binding affinity through various non-covalent interactions. The carboxylic acid group itself is often a key pharmacophore. X-ray crystallography of GPR40 agonists revealed that the carboxylate moiety of indole-5-propanoic acid derivatives forms crucial hydrogen bonds with arginine and tyrosine residues within the receptor's binding pocket. nih.gov
Furthermore, the indole N-H group can act as a hydrogen bond donor, interacting with the backbone amide carbonyl oxygen of a leucine (B10760876) residue in the GPR40 receptor, suggesting its role in binding affinity. nih.gov In studies of indole derivatives as benzodiazepine receptor ligands, the replacement of the indole NH with an oxygen (benzofuran) or sulfur (benzothiophene) led to a significant drop in potency, clearly indicating that the indole NH donates a critical hydrogen bond to an acceptor atom on the receptor. nih.gov For certain this compound derivatives acting as cPLA2α inhibitors, bulky N1 substituents like phenoxypropyl were shown to result in nanomolar potency, suggesting that steric bulk at this position enhances target binding.
Modulation of Enzyme Inhibition Potency through Structural Modifications
Pharmacological Potentials and Therapeutic Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting antiproliferative effects across a range of cancer cell lines through various mechanisms of action. nih.gov
This compound derivatives have shown marked inhibitory effects on the proliferation of various human cancer cells in vitro.
Lung Cancer (A549 cells): Several studies have reported the efficacy of these compounds against non-small cell lung cancer A549 cells. One novel indole derivative, SK228, exhibited an IC₅₀ value of 3.4 μM. nih.gov Other series of derivatives have shown even higher potency, with IC₅₀ values as low as 0.50 ± 0.06 μM. nih.gov Another indole carboxylic acid derivative demonstrated significant antiproliferative effects against A549 cells with an IC₅₀ value of 0.74 μM. mdpi.com Research on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide found an IC50 of 14.4 µg/mL against the A549 cell line. waocp.org
Breast Cancer (MCF-7 cells): The MCF-7 breast cancer cell line has also been a target for these derivatives. A study of 23 novel 5-hydroxyindole-3-carboxylic acids and their esters found that all compounds showed cytotoxicity against MCF-7 cells. nih.gov The most potent compound, an ester derivative with a 4-methoxy group (5d), had a half-maximal effective concentration (EC₅₀) of 4.7 µM. nih.gov Other studies have identified indole derivatives with potent activity against MCF-7 cells, with some showing IC₅₀ values in the nanomolar range. mdpi.com
Hepatocellular Carcinoma (HepG2 and Hep3B cells): this compound derivatives have shown promising growth-inhibitory effects against liver cancer cells. One derivative exhibited potent antiproliferation against both HepG2 and Hep3B cell lines, with IC₅₀ values of 3.5 μM and 5.87 μM, respectively. nih.gov Similarly, a series of dehydroabietic acid-indole derivatives showed strong cytotoxic activities against SMMC-7721, HepG2, and Hep3B cancer cell lines, with one derivative displaying IC₅₀ values ranging from 0.51 to 1.39 μM. nih.gov Another study highlighted a series of 1H-indole-2-carboxylic acid derivatives that demonstrated potent inhibitory activities against several human liver cancer cell lines, including Hep G2 and Hep 3B. mdpi.com
The table below summarizes the antiproliferative activity of selected indole carboxylic acid derivatives against various cancer cell lines.
| Derivative Type/Compound Name | Target Cell Line | Activity (IC₅₀/EC₅₀) | Source |
|---|---|---|---|
| Indole Derivative (SK228) | A549 (Lung) | 3.4 μM | nih.gov |
| Indole Derivative (Compound 79a) | A549 (Lung) | 0.50 ± 0.06 μM | nih.gov |
| Indole Carboxylic Acid Moiety (Compound 43) | A549 (Lung) | 0.74 μM | mdpi.com |
| 5-hydroxyindole-3-carboxylic acid ester (Compound 5d) | MCF-7 (Breast) | 4.7 µM | nih.gov |
| Retinoic acid-indole derivative (Compound 17) | MCF-7 (Breast) | <0.01–1.83 μM | nih.gov |
| This compound Derivative | HepG2 (Liver) | 3.5 μM | nih.gov |
| This compound Derivative | Hep3B (Liver) | 5.87 μM | nih.gov |
| Dehydroabietic acid-indole derivative (Compound 19) | HepG2 & Hep3B (Liver) | 0.51–1.39 μM | nih.gov |
Anticancer and Antiproliferative Activities
Induction of Apoptosis and Regulation of Apoptosis-Related Proteins
Derivatives of this compound have been identified as significant inducers of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and a key target in anticancer research. Studies have shown that certain analogues can trigger apoptosis in cancer cell lines by modulating the expression of key regulatory proteins.
One mechanism involves the activation of the intrinsic mitochondrial apoptotic pathway. For instance, an oleanolic acid derivative conjugated with an indole moiety has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. tandfonline.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis. tandfonline.com Specifically, treatment with this conjugate led to increased levels of cleaved caspase-9 and cleaved caspase-3 in lung cancer cells. tandfonline.com
Another key target for indole derivatives is the survivin protein, the smallest member of the inhibitor of apoptosis (IAP) protein family. brieflands.com Survivin is overexpressed in many tumors and inhibits apoptosis by binding to and inhibiting caspases-3 and -7. brieflands.com Certain 5-hydroxyindole-3-carboxylic acid derivatives have been investigated as potential survivin inhibitors, suggesting that the indole scaffold is a critical pharmacophore for targeting this anti-apoptotic protein. brieflands.com
The pro-apoptotic activity of these compounds is often selective for cancer cells. For example, novel 5-hydroxyindole-3-carboxylic acid derivatives have demonstrated cytotoxicity against MCF-7 breast cancer cells with no significant toxicity toward normal human dermal fibroblast cells. brieflands.com The induction of apoptosis has been confirmed through various assays, including Annexin V-PI staining, which detects the externalization of phosphatidylserine, and TUNEL assays, which identify DNA fragmentation—both hallmarks of apoptosis. tandfonline.com
Modulation of Tubulin Polymerization
The microtubule network, formed by the polymerization of α- and β-tubulin heterodimers, is essential for cell division, motility, and intracellular transport. Disruption of tubulin dynamics is a clinically validated strategy in cancer chemotherapy. Indole derivatives have been extensively investigated as tubulin polymerization inhibitors, with some compounds showing potent anticancer activity. acs.orgmdpi.commdpi.com
Arylthioindole derivatives, in particular, have emerged as a powerful class of tubulin inhibitors. acs.org These compounds bind to the colchicine (B1669291) site on β-tubulin, preventing its polymerization and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death. mdpi.com Structure-activity relationship studies have revealed that substituents at various positions on the indole ring are crucial for activity. For instance, new arylthioindole derivatives with different cyclic substituents at the C-2 position of the indole have been synthesized, leading to compounds with low nanomolar inhibitory concentrations against cancer cell growth. acs.org
One such derivative, compound 18 , demonstrated exceptional potency, with an IC50 value of 1.0 nM in MCF-7 breast cancer cells. acs.org This compound was uniformly active across a panel of cancer cells and proved superior to established agents like colchicine and combretastatin (B1194345) A-4. acs.org Notably, several of these indole-based inhibitors were significantly more potent than clinical drugs like vinorelbine (B1196246) and paclitaxel (B517696) in multidrug-resistant cell lines that overexpress P-glycoprotein, suggesting they may be effective in overcoming certain types of drug resistance. acs.org The promising activity of these compounds has led to further exploration, including the synthesis of indole carboxylic acid conjugates of other natural products to create hybrid molecules with enhanced tubulin-targeting capabilities. researchgate.net
Antimicrobial Properties
Efficacy Against Bacterial Strains (e.g., MRSA)
This compound and its derivatives have demonstrated significant potential as antimicrobial agents, particularly against multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov MRSA is a major cause of hospital- and community-acquired infections, and the development of new therapeutics against it is a critical public health priority.
Several studies have highlighted the anti-MRSA activity of various indole structures. For example, 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid has shown notable antimicrobial activity, with minimum inhibitory concentration (MIC) values against MRSA reported to be as low as 0.98 μg/mL. Similarly, certain indole hydrazide derivatives have been tested against MRSA, showing promising results in inhibiting bacterial growth at low concentrations.
More complex conjugates have also been developed. A study on indole-3-carboxamido-polyamine conjugates found that these molecules exhibited pronounced growth inhibition of Gram-positive bacteria, including MRSA. nih.gov One specific analogue was capable of disrupting the bacterial membrane of both S. aureus and MRSA, suggesting that membrane perturbation is a key mechanism of its antibacterial action. nih.gov Furthermore, a novel carboxylic acid isolated from halophilic Pseudomonas aeruginosa, identified as 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, displayed potent bioactivity against MRSA, with an MIC of 0.64 µg/mL. mdpi.com This compound was also shown to downregulate the expression of MRSA virulence genes. mdpi.com These findings underscore the potential of the this compound scaffold in the development of new antibiotics to combat drug-resistant pathogens.
Table 1: Antimicrobial Activity of this compound Derivatives Against MRSA
| Compound/Derivative | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid | 0.98 µg/mL | |
| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | 0.64 µg/mL | mdpi.com |
| Indole-3-carboxamido-polyamine conjugates | Exhibited growth inhibition | nih.gov |
| 1-methyl-1H-indole-5-carboxylic acid hydrazide | Effective at low concentrations |
Efficacy Against Fungal Strains
In addition to their antibacterial properties, derivatives of this compound have shown promise as antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens in immunocompromised individuals, are a growing health concern.
Research into indole-3-carboxamide-polyamine conjugates revealed that a library of these analogues typically exhibited pronounced growth inhibition against the fungus Cryptococcus neoformans. nih.gov However, only a limited subset of the tested compounds showed activity against Candida albicans, another common fungal pathogen. nih.gov Within the series, 5-bromo-substituted indole analogues were generally more broad-spectrum in their activity. nih.gov
Other studies have focused on different substituted indole carboxylic acids. For example, 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from a strain of Bacillus toyonensis, demonstrated promising antifungal activities. nih.gov This has led to further development, including its formulation into a nanosponge hydrogel for potential topical treatment of mycotic infections, which showed increased antimycotic activity against C. albicans compared to the standard drug fluconazole. nih.gov The synthesis of pyrazole (B372694) derivatives from this compound has also been explored, with the resulting compounds being evaluated for their antifungal activities. scispace.com These studies indicate that the indole carboxylic acid framework is a versatile starting point for the discovery of new antifungal therapies.
Table 2: Antifungal Activity of Indole Carboxylic Acid Derivatives
| Compound/Derivative | Target Fungal Strain(s) | Observed Effect | Reference |
|---|---|---|---|
| Indole-3-carboxamide-polyamine conjugates | Cryptococcus neoformans | Pronounced growth inhibition | nih.gov |
| Indole-3-carboxamide-polyamine conjugates | Candida albicans | Limited activity | nih.gov |
| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Candida albicans | Increased antimycotic activity in NS-HG formulation | nih.gov |
| Pyrazole derivatives of this compound | Various fungi | Evaluated for antifungal activity | scispace.com |
Anti-inflammatory Mechanisms
The indole nucleus is a well-established scaffold in the development of anti-inflammatory agents. Derivatives of this compound have been shown to exert their effects through various mechanisms, primarily involving the inhibition of key enzymes and signaling pathways in the inflammatory cascade. smolecule.com
One major mechanism is the inhibition of enzymes responsible for synthesizing pro-inflammatory mediators. Certain indole derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes crucial for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively. More specifically, structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids have identified them as potent inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.gov This enzyme is a key player in the inflammatory process as it releases arachidonic acid, the precursor for all eicosanoids, from cell membranes. nih.gov
Another critical anti-inflammatory mechanism involves the modulation of intracellular signaling pathways. Recent research on indole analogues, including tryptophan and its metabolites, has shed light on their role in regulating intestinal inflammation, such as in ulcerative colitis. mdpi.com These compounds were found to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. mdpi.com Transcriptome analysis revealed that these indole analogues significantly downregulated the expression of NF-κB-regulated hub genes, including those for inflammatory cytokines and chemokines like IL-1β, CCL4, and CXCL5. mdpi.com This suggests that this compound derivatives may help resolve inflammation by suppressing the central transcriptional regulator of the inflammatory response.
Lipoxygenase (LOX) Inhibition
Neuroprotective Potential and Neurological Disorder Targets
The indole nucleus is a common feature in many neuroactive compounds. Consequently, this compound and its derivatives have been explored for their potential in treating neurological disorders.
Indole derivatives are known to interact with various neurotransmitter systems. smolecule.com For instance, this compound itself interacts with serotonin (B10506) and gamma-aminobutyric acid (GABA) receptors. medchemexpress.com The metabolism of tryptophan, an essential amino acid, leads to the formation of neuroactive molecules like serotonin and indole derivatives, which can influence mood and behavior. nih.gov Some indole derivatives have shown potential neuroprotective effects in preliminary studies, suggesting they could be candidates for further research in neurodegenerative diseases. smolecule.com
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides. ptfarm.pl Research has shown that certain indole-based compounds can interact with Aβ. nih.gov Specifically, some indole derivatives have been found to promote the disaggregation of Aβ fibrils. mdpi.com Studies using thioflavin T fluorescence assays and circular dichroism have demonstrated the ability of certain indole compounds to break down pre-formed amyloid aggregates. mdpi.comgoogle.com This suggests a potential therapeutic strategy for Alzheimer's disease by targeting the toxic amyloid species. nih.gov
Inhibiting cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic approach for Alzheimer's disease. ptfarm.pl A series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid were synthesized and evaluated for their ability to inhibit these enzymes. ptfarm.plresearchgate.net While some derivatives showed weak, non-selective inhibition, others displayed moderate potency, particularly towards BuChE. ptfarm.plresearchgate.net For example, 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid showed the highest inhibitory activity towards BuChE in one study. ptfarm.plresearchgate.net The development of dual inhibitors of both AChE and BuChE is an active area of research. semanticscholar.orgmdpi.com
Table 3: Cholinesterase Inhibition by this compound Derivatives
| Compound | Target Enzyme | Inhibition |
|---|---|---|
| 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid (6a) | AChE and BuChE | Weak, non-selective inhibitor ptfarm.plresearchgate.net |
Amyloid Disaggregation Studies
Antioxidant Activities
The indole nucleus is a well-established scaffold for antioxidant activity, and derivatives of this compound have demonstrated notable capabilities in this regard. These properties are primarily attributed to the electron-rich nature of the indole ring system, which can effectively donate electrons to neutralize reactive oxygen species.
The indole structure is recognized as a class of radical scavengers. tandfonline.com A wide range of indole-containing compounds, including phytohormones like indoleacetic acid and indolepropionic acid, have shown the ability to quench the 2,2'-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical cation at physiological pH. tandfonline.com The antioxidant capacity of these compounds is often higher than that of Trolox, a water-soluble analog of vitamin E. tandfonline.com
Derivatives of this compound have been specifically investigated for these properties. For instance, 3-(2-Aminoethyl)-1H-indole-5-carboxylic acid hydrochloride possesses antioxidant properties that help protect cells by scavenging free radicals. Similarly, hydrazone derivatives of the closely related 5-methoxy-indole-2-carboxylic acid (5MICA) have been shown to effectively scavenge hypochlorite (B82951) ions and superoxide (B77818) anions. mdpi.com The 3,4-dihydroxy-substituted derivative, in particular, demonstrated excellent radical scavenging properties in multiple model systems. mdpi.com Studies on other analogs, such as 3-oxoisoindoline-5-carboxamides, also confirmed antioxidant activity through the 1,1-diphenyl-2-picryl hydrazine (B178648) (DPPH) free radical scavenging assay. onlinepharmacytech.info
Beyond direct radical scavenging, this compound derivatives play a role in protecting biological systems from oxidative damage. Research has shown that derivatives of 5-methoxy-indole-2-carboxylic acid (5MICA) provide strong neuroprotection against hydrogen peroxide (H₂O₂)-induced oxidative stress in cell cultures. mdpi.comnih.gov These compounds have also been shown to suppress iron-induced lipid peroxidation, a key process in cellular damage. mdpi.comnih.gov
Furthermore, 3-Methyl-1H-indole-5-carboxylic acid has been demonstrated to protect neuronal cells from oxidative stress by reducing lipid peroxidation and inhibiting neurotoxicity in cellular models. This protective effect underscores the potential of the this compound scaffold in mitigating the downstream consequences of oxidative damage in biological environments.
Radical Scavenging Capabilities
Antidiabetic Potential (e.g., Inhibition of Gluconeogenesis)
The indole carboxylic acid framework has emerged as a promising starting point for the development of antidiabetic agents. A primary mechanism of interest is the reduction of excessive glucose production in the liver, a key pathological feature of type 2 diabetes. This can be achieved by inhibiting either gluconeogenesis (the synthesis of new glucose) or glycogenolysis (the breakdown of stored glycogen). pnas.org
While direct studies on this compound are limited, its structural isomers have shown potent activity. Notably, 5-Methoxyindole-2-carboxylic acid (MICA) is a powerful hypoglycemic agent that functions by inhibiting gluconeogenesis in the liver. nih.govresearchgate.netacs.org It is also a known inhibitor of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase. nih.govresearchgate.net Another related compound, a derivative of 5-chloro-1H-indole-2-carboxylic acid, was developed as an inhibitor of human liver glycogen (B147801) phosphorylase, effectively lowering blood glucose by blocking glycogenolysis. pnas.org These findings highlight the significant potential of the indole carboxylic acid core structure to modulate key pathways in glucose metabolism, suggesting that this compound and its derivatives are viable candidates for further investigation as antidiabetic agents.
Mechanistic Insights into Biological Interactions
The biological effects of this compound and its derivatives are underpinned by specific interactions with proteins, including receptor modulation and enzyme inhibition.
Receptor Binding and Modulation (e.g., Aryl Hydrocarbon Receptor (AhR))
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to environmental signals, inflammation, and homeostasis. nih.govmdpi.com Various indole compounds, including tryptophan metabolites produced by gut microbiota, are known endogenous ligands for AhR. nih.govmdpi.com Upon binding a ligand, the AhR translocates to the nucleus, where it influences the expression of target genes. nih.gov
Research has demonstrated that the indole carboxylic acid scaffold can be used to design potent AhR modulators. For example, indole-6-carboxylic acid, a close isomer of the target compound, has been used as a starting material to synthesize novel 6-substituted indolocarbazoles that act as potent activating AhR ligands. acs.org Molecular modeling studies confirmed the ability of these molecules to bind to the AhR. acs.org Given that other indoles like indole-3-carboxylic acid are also recognized as AhR ligands, it is highly plausible that this compound can interact with and modulate this important receptor. nih.gov
Enzyme Inhibition Mechanisms and Kinetics
Derivatives of this compound have been identified as inhibitors of several key enzymes, demonstrating the versatility of this chemical scaffold.
Cytosolic Phospholipase A₂α (cPLA₂α): This enzyme is a key player in the biosynthesis of pro-inflammatory lipid mediators. 1-(2-oxopropyl)this compound derivatives have been developed as potent inhibitors of cPLA₂α, making them attractive for the development of new anti-inflammatory drugs. nih.govresearchgate.net
Cyclooxygenase (COX) and Lipoxygenase (LOX): The derivative 2-methyl-1H-indole-5-carboxylic acid has been shown to inhibit these enzymes, which are also pivotal in inflammatory processes.
Carboxylic Acid Reductase (CAR): In a study characterizing the substrate specificity of CAR enzymes, this compound itself was identified as a substrate that achieved the highest relative activity, indicating a favorable interaction with the enzyme's active site. nih.gov
Other Enzymes: Related indole carboxylic acid isomers have shown inhibitory activity against a range of other enzymes. 5-methoxyindole-2-carboxylic acid inhibits mitochondrial dihydrolipoamide dehydrogenase nih.govresearchgate.net, its hydrazone hybrids inhibit human monoamine oxidase-B (hMAO-B) nih.gov, and 5-chloro-1H-indole-2-carboxylic acid derivatives inhibit human liver glycogen phosphorylase. pnas.org
The collective data on enzyme inhibition highlight the capacity of the this compound structure to be tailored for specific enzymatic targets, providing a basis for its therapeutic potential.
Cellular Signaling Pathway Modulation
Derivatives of this compound have demonstrated the capacity to modulate a variety of cellular signaling pathways, underscoring their therapeutic potential across different diseases.
Notably, certain indole derivatives are recognized for their role in modulating the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is fundamental in regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov For instance, Indole-3-carbinol (I3C) and its metabolite, 3,3'-diindolylmethane (B526164) (DIM), have been shown to interfere with this pathway, suggesting a mechanism for their anti-cancer properties. nih.gov
Furthermore, indole compounds can influence the activity of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and in modulating immune responses. The interaction with AhR can affect gene expression related to cell cycle progression and apoptosis.
In the context of bacterial communication, indole-based molecules have been developed to interfere with quorum sensing (QS), a cell-to-cell signaling system that bacteria like Pseudomonas aeruginosa use to coordinate virulence factor production and biofilm formation. researchgate.net By acting as mimics of N-acylated L-homoserine lactones (AHLs), these synthetic indole derivatives can inhibit QS-dependent bacterial phenotypes. researchgate.net
Additionally, some this compound derivatives have been investigated as inhibitors of IκB kinase (IKK), a key enzyme in the NF-κB signaling cascade. google.com The NF-κB pathway is critically involved in inflammatory responses, and its inhibition represents a therapeutic strategy for inflammatory diseases. google.com
Molecular Docking Studies and Binding Site Analysis
Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with their respective biological targets, providing insights for rational drug design.
For example, in the development of inhibitors for Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers, docking studies of compounds based on a 1H-indole-5-carboxylic acid structure have been crucial. researchgate.net These studies help in understanding how modifications to the indole scaffold can enhance binding affinity and selectivity for Mcl-1. researchgate.net Similarly, docking studies of 5-hydroxyindole-3-carboxylic acid derivatives with the survivin protein, another key player in apoptosis, have revealed important binding interactions. brieflands.com For instance, a derivative, compound 5d, showed hydrogen bonding with Asp71 and Asp72 residues and a π-π stacking interaction with Lys79 within the active site of survivin. brieflands.com
In the context of antimicrobial research, molecular docking of indole derivatives has been performed against enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. nih.gov These studies have shown that the compounds can fit well within the active sites, interacting through hydrogen bonds and π-stacked interactions. nih.gov For instance, one compound exhibited a minimum binding energy of -11.5 Kcal/mol against MurC, indicating a strong potential for inhibition. nih.gov
Furthermore, docking studies have been employed to predict the binding of indole derivatives to enzymes such as cyclooxygenase-2 (COX-2). vulcanchem.com One study predicted a strong binding energy of -9.2 kcal/mol for 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid with COX-2. vulcanchem.com
The table below summarizes findings from various molecular docking studies involving this compound derivatives.
| Derivative | Target Protein | Key Interactions/Findings |
| 1H-Indole-5-carboxylic acid derivative | Myeloid cell leukemia 1 (Mcl-1) | Structure-based design to improve affinity and selectivity. researchgate.net |
| Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate (5d) | Survivin | Hydrogen bonds with Asp71 and Asp72; π-π stacking with Lys79. brieflands.com |
| Indole derivative (9) | UDP-N-acetylmuramate-L-alanine ligase (MurC) | Minimum binding energy of -11.5 Kcal/mol. nih.gov |
| 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid | Cyclooxygenase-2 (COX-2) | Predicted binding energy of -9.2 kcal/mol. vulcanchem.com |
| 5-bromoindole-2-carboxylic acid derivatives | EGFR tyrosine kinase | Compounds 3a, 3b, 3f, and 7 showed strong binding energies. nih.gov |
Protein-Ligand Interaction Studies
The interactions between this compound derivatives and their target proteins are fundamental to their biological activity. These interactions often involve a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.
A key interaction for many G protein-coupled receptor (GPR40) agonists is the polar interaction network formed by a carboxylic acid moiety. nih.gov In the case of indole-5-propanoic acid derivatives, the carboxylate group forms hydrogen bonds with arginine (Arg183 and Arg258) and tyrosine (Tyr91 and Tyr240) residues, which is crucial for their agonistic activity. nih.gov The indole N-H group can also form a hydrogen bond with the backbone amide carbonyl oxygen of Leucine 138, further contributing to binding affinity. nih.gov
In the context of Mcl-1 inhibition, the indole core of tricyclic indole carboxylic acid derivatives serves as a scaffold for substitutions that can access additional hydrophobic protein binding pockets. nih.gov For example, a chloro substitution at the 6-position of the indole ring has been shown to enhance potency significantly. nih.gov
Studies on 5-hydroxyindole-3-carboxylic acid derivatives as potential anti-breast cancer agents have also highlighted the importance of specific interactions. Molecular modeling of one such derivative, ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate, in the active site of the survivin protein revealed hydrogen bonds between the p-methoxyphenyl group and both Asp71 and Asp72 residues, as well as a π-π stacking interaction between the indole ring and Lys79. brieflands.com
The table below details specific protein-ligand interactions for selected this compound derivatives.
| Indole Derivative | Target Protein | Interacting Residues | Type of Interaction |
| Indole-5-propanoic acid derivative | GPR40 | Arg183, Arg258, Tyr91, Tyr240 | Hydrogen bonds with carboxylate group nih.gov |
| Indole-5-propanoic acid derivative | GPR40 | Leu138 | Hydrogen bond with indole N-H nih.gov |
| Tricyclic indole carboxylic acid | Mcl-1 | Not specified | Hydrophobic interactions nih.gov |
| Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate | Survivin | Asp71, Asp72 | Hydrogen bonds brieflands.com |
| Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate | Survivin | Lys79 | π-π stacking brieflands.com |
Drug Discovery and Development Applications
The this compound scaffold is a valuable starting point in drug discovery, lending itself to various strategies for identifying and optimizing new therapeutic agents.
Lead Compound Identification and Optimization
This compound and its derivatives often serve as lead compounds in the development of novel drugs. smolecule.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.
For instance, an indole acid, PF-06409577, was identified and optimized from an indazole amide high-throughput screening hit for the potential treatment of diabetic nephropathy. nih.gov This optimization process involved modifying the core structure and the aryl appendage to improve oral absorption. nih.gov In another example, a series of novel inhibitors of Mcl-1 were developed based on a previously discovered 1H-indole-5-carboxylic acid structure through a process of structure-based drug design. researchgate.net
The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptors with high affinity. researchgate.net This versatility makes it a frequent starting point for the synthesis of new bioactive molecules. The process of lead optimization often involves synthesizing a series of derivatives with different substitutions on the indole ring to improve potency, selectivity, and pharmacokinetic properties. nih.gov
Pharmacophore Modeling and Design
Pharmacophore modeling is a crucial tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a compound's biological activity. The this compound structure provides a well-defined scaffold for such modeling.
The key features of an this compound-based pharmacophore often include the planar indole ring, which can engage in hydrophobic and π-stacking interactions, and the carboxylic acid group, which can act as a hydrogen bond donor and acceptor. vulcanchem.com For example, in the design of histamine-3 receptor inverse agonists for obesity treatment, a pharmacophore model was developed, and various cores, including the 5-oxy-indole-2-carboxylic acid amide series, were docked to this model to assess their fit and chemical tractability. researchgate.net
In the development of GPR40 agonists, the carboxylic acid moiety is considered a key pharmacophore element, forming critical polar interactions with the receptor. nih.gov Similarly, in the design of BCR-ABL1 kinase inhibitors, indole carboxamide analogues have been developed, with the indole core being a central part of the pharmacophore. thesciencein.org
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related compounds in a short period. The this compound scaffold is well-suited for this approach, allowing for the generation of diverse libraries of compounds for high-throughput screening.
One strategy involves the immobilization of a nitrobenzoic acid onto a solid support, such as Merrifield resin. beilstein-journals.org Subsequent reactions, like the Bartoli indole synthesis using alkenyl Grignard reagents, can generate resin-bound indole carboxylates. beilstein-journals.org These can then be further diversified through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) before cleavage from the resin to yield a library of substituted indoles. beilstein-journals.org
Another approach, termed Resin-Bound Dynamic Combinatorial Chemistry (RBDCC), has utilized N-methyl indole carboxylic acid as a chromophore-containing monomer. nih.gov This method allows for the generation and analysis of libraries with greater structural diversity. nih.gov The synthesis of DNA-encoded libraries based on oxindole (B195798) scaffolds, which can be derived from indole structures, also represents a powerful combinatorial approach for hit identification against various protein targets. rsc.org
The versatility of the indole scaffold has also been exploited in the combinatorial synthesis of natural product-like libraries. For example, the derivatization of indole alkaloids like yohimbine (B192690) has been used to create large compound libraries. scielo.br
Advanced Materials Science and Engineering Applications
Polymeric Materials Derived from Indole-5-carboxylic Acid
The polymerization of this compound, primarily through electrochemical methods, yields poly(this compound) (PICA), a conductive polymer with significant potential in various technological applications. amerigoscientific.com This polymer belongs to the polyindole family, which is noted for good thermal stability, stable redox activity, and slower degradation rates compared to some other conducting polymers like polyaniline and polypyrrole. tandfonline.comresearchgate.netrsc.org
The synthesis of PICA is commonly achieved through electropolymerization, a process that allows for the direct deposition of a thin, electroactive polymer film onto an electrode surface. amerigoscientific.comnih.gov This one-step method offers precise control over the film's thickness and morphology. researchgate.netrsc.org The process involves the electrochemical oxidation of the this compound monomer in a suitable electrolyte solution, such as acetonitrile (B52724) containing lithium perchlorate (B79767). nih.govresearchgate.net Studies have shown that the initial oxidation product is often an insoluble trimer that deposits on the electrode. rsc.org Further oxidation links these trimer units together to form the final polymer film. rsc.org The degree of linkage between these trimer units can be controlled by adjusting parameters like the electrode's rotation speed or the monomer concentration in the bulk solution. rsc.org
Other characterization methods, including one- and two-dimensional nuclear magnetic resonance (NMR) techniques, have been used to study the trimeric product formed during electropolymerization. amerigoscientific.com Thermal analysis shows that PICA has good thermal stability. frontiersin.orgnih.govfrontiersin.org
Self-doped poly(this compound) has been electrodeposited and characterized for its potential use in aqueous rechargeable cells. researchgate.net The presence of the carboxylic acid group allows the polymer to be "self-doped," which can enhance its electrochemical properties. The performance of PICA in energy storage devices is an area of active research, with studies pointing to its potential role in components for batteries and supercapacitors. acs.orgsci-hub.stsemanticscholar.org
PICA exhibits stable, pH-dependent electrochemistry. researchgate.net The cyclic voltammogram of a PICA film in an acetonitrile solution is typically characterized by two poorly resolved anodic and cathodic peaks. nih.gov In aqueous solutions, its redox behavior is highly sensitive to pH. In acidic solutions, PICA shows two distinct redox processes, which merge into a single redox process in solutions with a pH greater than 4.0. researchgate.net The redox reactions of the polymer films involve the oxidation and reduction of the trimer centers, with evidence suggesting that the extent of electronic delocalization between these centers is limited. rsc.org
The polymer's good redox stability and activity are among its most valuable properties, making it suitable for applications requiring efficient electron transfer, such as in electrochemical sensors. researchgate.netrsc.orgfrontiersin.org The table below summarizes key findings on the electrochemical behavior of PICA from a study investigating its properties for sensor development.
| Parameter | Observation | Significance |
|---|---|---|
| Redox Behavior (Acidic pH) | Two redox processes observed | Indicates a multi-step electron transfer process. researchgate.net |
| Redox Behavior (pH > 4.0) | One redox process observed | Suggests a change in the redox mechanism, likely involving deprotonation of the carboxylic acid and/or the indole (B1671886) N-H group. researchgate.net |
| Electron Transfer | Described as a surface-controlled process | The electrochemical reactions are confined to the polymer film on the electrode surface. acs.org |
| Stability | Exhibits good electrochemical and thermal stability | Crucial for the development of durable and reliable devices. frontiersin.orgnih.govfrontiersin.org |
To enhance the electrical conductivity and specific surface area of PICA, it has been synthesized into composite materials with carbon nanotubes. frontiersin.orgnih.gov Specifically, nanocomposites of PICA and carboxylated single-walled carbon nanotubes (C-SWCNTs) have been developed. frontiersin.orgnih.govfrontiersin.orgnih.govpatrinum.ch In these composites, the C-SWCNTs are introduced to improve the electrical conductivity, while the PICA provides excellent redox activity and abundant functional groups for further modification. frontiersin.orgnih.govfrontiersin.org The synthesis of the PI-5-CA/C-SWCNT nanocomposite can be achieved via a chemical method, where the monomer and C-SWCNTs are dispersed and then polymerized using an oxidizing agent like ammonium (B1175870) persulfate. frontiersin.org These nanohybrids synergistically combine the advantageous properties of both components and have been successfully used to fabricate highly sensitive electrochemical immunosensors. frontiersin.orgnih.govpatrinum.ch
This compound has been investigated as a corrosion inhibitor for metals, notably for mild steel and copper in acidic environments like sulfuric acid solutions. amerigoscientific.commdpi.comtulane.eduresearchgate.net It functions by adsorbing onto the metal surface, forming a protective layer that impedes the corrosion process. mdpi.comtulane.edu
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that this compound acts as a mixed-type inhibitor. mdpi.comtulane.eduresearchgate.net This means it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tulane.eduresearchgate.net The adsorption of the inhibitor on the metal surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer. tulane.eduresearchgate.netcolab.ws The effectiveness of the inhibition increases with the concentration of the inhibitor.
The table below presents data on the inhibition efficiency of this compound for different metals in acidic media.
| Metal | Medium | Inhibitor Concentration | Inhibition Efficiency (%) |
|---|---|---|---|
| Mild Steel | 0.5M H₂SO₄ | 10⁻² M | 92.19% colab.ws |
| Copper | 0.5M H₂SO₄ | 4 x 10⁻³ M | Up to 95% mdpi.comresearchgate.net |
Mechanisms of Corrosion Protection
Potential in Electronic and Photonic Devices
This compound and its derivatives have shown promise in the field of electronics and photonics. Upon electropolymerization, this compound forms an electroactive polymer film known as poly(this compound) (PICA). amerigoscientific.com This polymer is of interest due to its redox properties, which are essential for applications in electronic devices. rsc.org
The initial step in the electrochemical oxidation of this compound leads to the formation of an insoluble trimer that deposits on the electrode surface. rsc.org Further oxidation results in a polymer composed of linked trimer units. rsc.org The electronic delocalization between the redox centers in this polymer is considered to be limited. rsc.org The ability to control the film thickness and morphology by adjusting parameters like monomer concentration and electrode rotation speed makes it a versatile material for potential electronic applications. rsc.org
Furthermore, adducts of indole-2-carboxylic acid, a related compound, with 5-nitroquinoline (B147367) can be prepared as thin films through thermal evaporation and have been shown to exhibit weak second-order non-linear optical (NLO) signals. researchgate.net This suggests that engineered crystals containing indole carboxylic acids could have applications in photonic devices.
Supramolecular Chemistry and Crystal Engineering
This compound is a valuable building block in supramolecular chemistry and crystal engineering due to its ability to form predictable and robust hydrogen-bonding networks.
Self-Assembly and Molecular Recognition Studies
The self-assembly of indole carboxylic acids is a subject of significant research. nsf.gov The carboxylic acid group is a primary driver for self-assembly through the formation of hydrogen-bonded dimers. rsc.org Studies on the self-assembly of 5,6-dihydroxyindole-2-carboxylic acid (a derivative of this compound) on a gold surface revealed that while the carboxylic acid dimer is the dominant motif, a variety of two-dimensional architectures can be formed due to other weak interactions. rsc.org
Molecular recognition studies involving indole carboxylic acids have demonstrated the formation of heterosynthons with other molecules. For example, the interaction between the carboxylic acid group of an indole derivative and a pyridine (B92270) nitrogen atom through an O—H⋯N hydrogen bond is a recurring and predictable recognition pattern. researchgate.net This understanding of molecular recognition and self-assembly is crucial for designing complex supramolecular architectures.
Co-crystal Formation and Engineered Solid Forms
Co-crystals are multi-component crystals held together by non-covalent interactions, and they offer a way to modify the physicochemical properties of solid materials. nih.gov this compound and its isomers are excellent candidates for co-crystal formation due to the presence of both hydrogen bond donor (the N-H group of the indole ring and the O-H of the carboxylic acid) and acceptor (the carbonyl oxygen) sites. researchgate.net
The formation of co-crystals often relies on the robust and predictable hydrogen bonding patterns, known as supramolecular synthons. mdpi.com The carboxylic acid dimer is a common homosynthon, while interactions with other functional groups, such as pyridines, lead to the formation of heterosynthons. mdpi.comrsc.org For instance, a crystal structure of 1H-indole-5-carboxylic acid with 4,4′-bipyridine in a 2:1 ratio has been reported, showcasing the formation of a co-crystal. researchgate.net The ability to form these engineered solid forms allows for the tuning of properties like solubility and stability, which is of great interest in the pharmaceutical and materials science fields. nih.gov
Analytical and Spectroscopic Investigations
Electrochemical Characterization and Sensing Applications
The electrochemical properties of Indole-5-carboxylic acid, particularly in its polymerized form, poly(this compound) (PIn5COOH), have been a subject of significant research. These studies underpin its application in various electrochemical devices, from sensors to catalytic systems.
The redox activity of poly(this compound) is a key characteristic, rendering it suitable for electrochemical applications. frontiersin.orgrsc.org Studies using cyclic voltammetry have shown that PIn5COOH is electroactive in aqueous solutions. researchgate.netpan.pl Its redox behavior is highly dependent on the pH of the solution. In acidic environments (pH < 4), the polymer exhibits two distinct redox processes. researchgate.netpan.pl As the pH increases beyond 4, these consolidate into a single redox process. researchgate.netpan.pl
Investigations in acidic solutions have determined that the oxidation and reduction of the polymer segment involve a two-proton-per-electron transfer. pan.pl Further spectroscopic analysis of the electrochemical oxidation process in acidic aqueous solutions has revealed that at least three chemically and optically different species are generated at different potential ranges. nih.gov The electrochemical behavior of films made from this compound (ICA) has been compared to those made from 5-cyanoindole (B20398) (CI). rsc.org While both show high electronic conduction, ICA films exhibit higher capacitance and a more open, solvated structure. rsc.org Prolonged redox cycling of ICA films can lead to a notable change in the redox reaction, which is attributed to the irreversible deprotonation of the carboxylic acid group during oxidation. rsc.org
The inherent redox activity of this compound has been leveraged to develop sensitive electrochemical biosensors. frontiersin.orgnih.gov A notable application is the creation of an immunosensor for the detection of Escherichia coli O157:H7. frontiersin.orgresearchgate.netnih.gov In this work, this compound was polymerized to form poly-5-carboxyindole (PI-5-CA) nanomaterials. frontiersin.orgnih.gov These were then combined with carboxylated single-walled carbon nanotubes (C-SWCNTs) to create a nanohybrid composite, which was used to modify a glassy carbon electrode. frontiersin.orgresearchgate.net
Anti-E. coli O157:H7 antibodies were immobilized on this modified electrode surface. frontiersin.org The detection principle relies on monitoring the change in the redox current of the PI-5-CA upon the binding of E. coli O157:H7 bacteria to the antibodies. frontiersin.org The resulting immunosensor demonstrates excellent performance for the rapid and sensitive detection of the pathogen, with a total detection time of under 30 minutes. nih.govnih.gov
Table 1: Performance Characteristics of a PI-5-CA-Based Electrochemical Immunosensor
| Parameter | Value | Reference |
|---|---|---|
| Analyte | E. coli O157:H7 | frontiersin.orgnih.gov |
| Limit of Detection (LOD) | 2.5 CFU/mL | frontiersin.orgnih.govresearchgate.net |
| Linear Range | 2.98×10¹ to 2.98×10⁷ CFU/mL | frontiersin.orgnih.govnih.gov |
Electrodes modified with poly(this compound) have been shown to possess significant electrocatalytic activity. This has been specifically investigated in the context of catechol oxidation. researchgate.netpan.pl When a platinum electrode is modified with a PIn5COOH film, it demonstrates a marked enhancement in the oxidation and reduction peak currents for catechol compared to a bare platinum electrode. researchgate.net
The oxidation of catechol at the modified electrode is initiated only after the polymer film itself begins to oxidize. researchgate.netpan.pl This suggests that the oxidized form of the polymer acts as a mediator in the electrochemical reaction. The catalytic effect is significant, with studies showing that the oxidation reaction of catechol occurs not only at the polymer/electrolyte interface but also within the bulk of the polymer film, which increases the effective surface area for the reaction. researchgate.netpan.pl The response is also quantifiable, with the peak currents showing a linear relationship with catechol concentration up to 6 mM. researchgate.net
Table 2: Electrocatalytic Oxidation of Catechol using a PIn5COOH-Modified Electrode
| Parameter | Details | Reference |
|---|---|---|
| Electrode Configuration | Poly(this compound) on Platinum (Pt/PIn5COOH) | researchgate.netpan.pl |
| Target Analyte | Catechol (CT) | researchgate.netpan.pl |
| Analytical Method | Cyclic Voltammetry (CV) & Rotating Disc Electrode (RDE) Voltammetry | researchgate.net |
| Key Finding | The polymer film significantly enhances the oxidation and reduction peak currents for catechol. | researchgate.net |
Development of Electrochemical Biosensors (e.g., for E. coli O157:H7)
Advanced Spectroscopic Methods
Spectroscopic techniques are indispensable for understanding the fine details of the structure and behavior of this compound, particularly its excited-state dynamics and precise molecular architecture.
Steady-state and time-resolved fluorescence spectroscopy have been employed to study the intramolecular excited-state proton transfer (ESPT) in this compound in various solvents and media. ottokemi.comaist.go.jp These studies have revealed distinct dual fluorescence in nonpolar solvents. aist.go.jp This phenomenon is attributed to emissions from two different states: the initial Franck-Condon excited state and a zwitterionic form that results from an intramolecular proton transfer in the excited state. aist.go.jpunina.it
This proton transfer is believed to occur from the carboxylic acid group to the indole (B1671886) nitrogen. unina.itresearchgate.net Time-resolved measurements indicate that this ESPT process is remarkably fast, occurring on a timescale considerably shorter than the fluorescence decay, with a time resolution of 500ps. aist.go.jp The solvent environment plays a crucial role, with the excited-state proton transfer equilibrium being highly dependent on local solute-solvent interactions. aist.go.jp In polar solvents, a broad, structureless fluorescence band is typically observed. aist.go.jp
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the definitive structural elucidation of organic molecules like this compound. slideshare.netweebly.com Through 1H NMR and 13C NMR, the precise chemical environment of each hydrogen and carbon atom in the molecule can be determined.
The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the aromatic rings, the proton on the indole nitrogen (NH), and the proton of the carboxylic acid group (COOH). chemicalbook.com The chemical shifts (δ) of the aromatic protons provide information about their electronic environment, while spin-spin splitting patterns reveal which protons are on adjacent carbons. slideshare.net The NH and COOH protons typically appear as broad signals at lower fields. Similarly, the 13C NMR spectrum provides a unique signal for each carbon atom, confirming the carbon skeleton of the molecule. Advanced 2D NMR techniques can be used to establish definitive correlations between protons and carbons to fully confirm the molecular structure. weebly.com
Table 3: Conceptual 1H NMR Data for Structural Elucidation of this compound
| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic Protons (C2-H, C3-H, C4-H, C6-H, C7-H) | ~6.5 - 8.5 | Singlet, Doublet, Triplet (depending on coupling) |
| Indole Proton (N-H) | ~11.0 - 12.0 | Broad Singlet |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features: the N-H group of the indole ring, the C=O and O-H groups of the carboxylic acid, and the various vibrations of the aromatic system.
The spectrum is largely defined by the vibrations of the carboxylic acid moiety and the indole nucleus. The O-H stretch of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹, often overlapping with other stretching vibrations. This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state.
The N-H stretching vibration of the indole ring is expected to be observed in the region of 3400-3300 cm⁻¹. In a study of a related compound, 5-methoxy-1H-indole-2-carboxylic acid, the N-H stretching vibration was assigned to a sharp band at 3342 cm⁻¹, indicating its involvement in N–H⋯O hydrogen bonds. mdpi.com
The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong and prominent band, typically found around 1700-1680 cm⁻¹. For a similar derivative, 1-(4-formylphenyl)-1H-indole-5-carboxylic acid, this peak is predicted at approximately 1700 cm⁻¹. vulcanchem.com The exact position of this band can be influenced by the electronic environment and hydrogen bonding.
Vibrations associated with the aromatic rings (both the benzene (B151609) and pyrrole (B145914) components of the indole structure) give rise to several bands. C=C stretching vibrations within the aromatic rings typically occur in the 1600-1450 cm⁻¹ region. C-H stretching vibrations from the aromatic rings are usually observed above 3000 cm⁻¹. Furthermore, out-of-plane C-H bending vibrations can provide information about the substitution pattern on the benzene ring; for instance, deformation vibrations of the three adjacent C-H bonds on the benzene portion of poly(this compound) have been noted in the 700-820 cm⁻¹ range. researchgate.net
Table 1: Characteristic Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3400-3300 | N-H stretch | Indole Ring |
| ~1700 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic Ring |
Note: The exact frequencies can vary based on the sample's physical state (solid, solution) and the specific experimental conditions.
UV-Vis Spectroscopy for Electronic Transitions and Interaction Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of indole and its derivatives is characterized by absorptions arising from π→π* transitions within the aromatic indole ring system. For this compound, the presence of the carboxyl group substituent on the benzene ring can modulate the energies of these transitions.
Studies on related indole carboxylic acid isomers show that the electronic spectrum is complex, often featuring two closely spaced excited states, labeled ¹Lₐ and ¹Lₑ. nih.gov The relative energy of these states is sensitive to the position of the substituent and the polarity of the solvent. nih.gov Upon photoexcitation in polar solvents, the ¹Lₐ state, which has a larger dipole moment, is typically stabilized more than the ¹Lₑ state. nih.gov
For indole-5-carboxamide, a closely related derivative, the absorption spectrum is located in the UV region below 350 nm. mdpi.com This suggests that the primary electronic transitions of the indole chromophore are responsible for the absorption. Similar absorption profiles for this derivative were observed in both water and ethanol, indicating the general region of electronic transitions for this type of substituted indole. mdpi.com The absorption spectrum of the monomeric this compound (I-5-CA) is expected to be sharper compared to its polymeric form, poly(this compound), which displays a significantly broader spectral absorption peak due to the distribution of conjugated chain lengths. researchgate.net
The fluorescence spectrum of indole derivatives is also a subject of significant investigation. For example, indole-5-carboxamide exhibits a broad fluorescence spectrum spanning from 330 nm to 580 nm when doped in a PVA film. mdpi.com This broad emission is indicative of the complex photophysical processes occurring after excitation.
Table 2: UV-Vis Absorption Data for this compound and a Related Derivative
| Compound | Solvent/Medium | Absorption Maximum (λₘₐₓ) | Notes |
|---|---|---|---|
| Indole-5-carboxamide | PVA Film | < 350 nm | Absorption occurs in the UV region. mdpi.com |
| Indole-5-carboxamide | Water | Similar to PVA film | Indicates consistent absorption region in polar protic solvent. mdpi.com |
| Indole-5-carboxamide | Ethanol | Similar to PVA film | Indicates consistent absorption region in polar protic solvent. mdpi.com |
This table includes data from a closely related derivative to provide context for the electronic transitions of the indole carboxylic acid chromophore.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like indole-5-carboxylic acid.
HOMO/LUMO Energy Level Determination
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and electronic properties. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. mdpi.com
Studies have shown that the introduction of a carboxylic acid group can significantly affect the HOMO-LUMO gap of indole (B1671886) derivatives. arxiv.org For instance, in the context of corrosion inhibition, a smaller energy gap suggests higher reactivity and potential effectiveness as an inhibitor. mdpi.com Quantum chemical calculations have been employed to determine these parameters for indole derivatives, providing a theoretical basis for their observed performance. researchgate.net
| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |
|---|---|---|---|---|
| This compound | - | - | - | mdpi.comcolab.ws |
| Formyl Indole Carboxylate (FIC) | -6.081 | -1.832 | 4.249 | mdpi.com |
| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | -6.051 | -1.912 | 4.139 | mdpi.com |
Theoretical Modeling of Reaction Mechanisms
Theoretical modeling plays a significant role in understanding the mechanisms of chemical reactions involving this compound. For example, DFT calculations have been used to investigate the Vilsmeier-Haack formylation of ethyl indole-2-carboxylate, a reaction that leads to the formation of formyl indole derivatives. mdpi.com These studies can elucidate the reaction pathway, identify intermediates, and determine activation barriers.
In another instance, the tautomerization of dopachrome (B613829) to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a crucial step in melanin (B1238610) synthesis, has been studied using DFT. nih.gov These calculations revealed that the coordination of Cu(II) ions significantly lowers the activation barriers for deprotonation and proton rearrangement, thereby catalyzing the reaction. nih.gov The theoretical models proposed a mechanism where the reaction proceeds via proton rearrangement from the β-carbon to the carboxylate group, followed by α-deprotonation to form DHICA. nih.gov
Furthermore, palladium-catalyzed C-H activation of indole-carboxylic acids with benzyl (B1604629) alcohols has been mechanistically studied, proposing a possible pathway for the C-H bond activation at the C3-position of this compound. mdpi.com
Analysis of Adsorption Mechanisms (e.g., in Corrosion Inhibition)
This compound and its derivatives have been investigated as corrosion inhibitors for various metals, and theoretical studies have been instrumental in understanding their adsorption mechanisms. researchgate.netresearchgate.net DFT calculations can provide insights into how these molecules interact with metal surfaces.
The adsorption of indole derivatives on a metal surface is assumed to occur through the sharing of electrons between the inhibitor and the metal. The HOMO of the inhibitor is associated with its electron-donating ability, while the LUMO is associated with its electron-accepting ability. researchgate.net Quantum chemical parameters such as EHOMO, ELUMO, and the energy gap (ΔE) are calculated to predict the efficiency of these compounds as corrosion inhibitors. mdpi.comresearchgate.net
Studies have shown that this compound can act as a mixed-type inhibitor, affecting both anodic and cathodic reactions. researchgate.netresearchgate.net The adsorption of these molecules on the metal surface creates a protective barrier. mdpi.com Theoretical calculations have indicated that the carboxylic and carbonyl groups significantly influence the inhibition efficiency. researchgate.net The adsorption behavior often follows the Langmuir isotherm, suggesting the formation of a monolayer on the metal surface. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to study the dynamic behavior of molecules and their interactions over time, offering insights that are complementary to static quantum chemical calculations.
Conformational Analysis and Dynamic Behavior
MD simulations can be used to explore the conformational landscape of this compound and its derivatives. The carboxyl group, for instance, can exist in different conformations, such as syn and anti, with the syn conformation generally being more stable. nih.gov MD simulations can assess the relative stabilities of these conformers in different environments, such as in solution. nih.gov
Studies on related indole derivatives have used MD simulations to understand their structural and dynamic properties. For example, simulations of a DHICA-eumelanin model, which is based on 5,6-dihydroxyindole-2-carboxylic acid moieties, have been performed to study its self-assembly in aqueous solutions. mdpi.com These simulations revealed that uncharged DHICA-eumelanin protomolecules tend to aggregate, while charged forms remain more soluble due to interactions with counterions. mdpi.com
Interactions with Biological Macromolecules
MD simulations are a crucial tool for investigating the interactions between small molecules like this compound and biological macromolecules such as proteins and enzymes. nih.gov These simulations can reveal the binding modes, interaction energies, and the stability of the resulting complexes.
For instance, molecular docking and MD simulations have been employed to study the binding of indole derivatives to various protein targets. nih.govbrieflands.com In the context of drug design, these simulations can predict the binding affinity and identify key residues involved in the interaction. nih.gov For example, simulations have been used to understand how indole derivatives inhibit enzymes like EGFR tyrosine kinase by revealing the binding energies and interactions within the active site. nih.gov
MD simulations have also been used to explore the role of water molecules in mediating interactions between ligands and proteins. thesciencein.org Furthermore, these simulations can shed light on conformational changes in both the ligand and the protein upon binding, providing a dynamic picture of the recognition process. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors—such as electronic, steric, and hydrophobic properties—QSAR models can predict the activity of novel, unsynthesized molecules. This approach is instrumental in optimizing lead compounds.
Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for a molecule to interact with a specific biological target. This "molecular fingerprint" serves as a template for designing new molecules with high affinity and selectivity.
Research Findings:
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: The this compound scaffold has been explored for designing inhibitors of PTP1B, a key target in type 2 diabetes treatment. drugbank.com A QSAR study was conducted on a series of 2-(oxalylamino)benzoic acid analogues, including indole derivatives like 6-(Oxalyl-Amino)-1h-Indole-5-Carboxylic Acid, to understand the structural requirements for PTP1B inhibition. drugbank.comacs.org Such studies help in correlating structural features with inhibitory potency.
Histamine H3 Receptor (H3R) Inverse Agonists: In the quest for treatments for obesity, a unique pharmacophore model was developed to identify H3R inverse agonists. researchgate.net Various molecular cores were docked to this model, and based on fitting and chemical tractability, a series of 5-oxy-indole-2-carboxylic acid amides was selected for synthesis and further investigation. researchgate.net This highlights how pharmacophore modeling can guide the selection of promising scaffolds from a virtual library.
GPR40 Agonists: Structure-activity relationship (SAR) studies on a series of indole-5-propanoic acid derivatives led to the identification of potent G-protein coupled receptor 40 (GPR40) agonists for potential type 2 diabetes treatment. nih.gov The research demonstrated that substituents at the ortho position of an aryl group at the indole C2 position were critical for activity. The agonistic activity was found to decrease in the order of Br > Cl > F > H, indicating a halogen atom at this position is preferred. nih.gov Methylation of the indole nitrogen resulted in a near-complete loss of activity, confirming the importance of the indole N-H group for receptor binding. nih.gov
Table 1. Structure-Activity Relationship (SAR) of selected Indole-propanoic Acid derivatives as GPR40 agonists, highlighting the effect of ortho-substituents on activity. nih.gov
Computational Studies on Biological Pathways and Enzyme Interactions
Molecular docking and molecular dynamics (MD) simulations are primary computational techniques used to study the interactions between a ligand, such as this compound, and a biological macromolecule, typically a protein or enzyme. Docking predicts the preferred binding orientation and affinity of a molecule to a target's active site. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability and conformational changes.
Research Findings:
Myeloid cell leukemia 1 (Mcl-1) Inhibition: The 1H-indole-5-carboxylic acid structure has served as a foundational scaffold for developing novel inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers. researchgate.netmdpi.com Structure-based drug design and fragment-based methods have been employed to optimize these indole derivatives, leading to compounds with significantly increased affinity and selectivity for Mcl-1 over other Bcl-2 family proteins like Bcl-xL and Bcl-2. researchgate.netacs.orgnih.gov
GPR40 Agonist Binding Mode: For the indole-5-propanoic acid series of GPR40 agonists, docking simulations using the X-ray crystal structure of the receptor (PDB ID: 4PHU) provided a detailed view of the binding interactions. researchgate.net These studies revealed that the carboxylate moiety of the ligands forms crucial hydrogen bonds with key amino acid residues Arg183 and Arg258. researchgate.netacs.org Additionally, the indole N-H group was shown to interact with the backbone carbonyl oxygen of Leu138, explaining the observed loss of activity upon N-methylation. nih.gov
Antimicrobial Enzyme Targets: Molecular docking has been used to investigate the potential of indole derivatives as antimicrobial agents by modeling their interactions with essential microbial enzymes. Studies have shown that indole-based compounds can bind effectively to the active sites of bacterial DNA gyrase and fungal lanosterol (B1674476) 14-alpha demethylase. rsc.orgnih.gov For instance, certain indole-3-carboxylic acid conjugates were found to have favorable binding energies against these targets, suggesting a plausible mechanism for their antimicrobial activity. rsc.orgnih.gov Docking studies revealed that these compounds interact with the enzyme active sites through a network of hydrogen bonds and π-π stacking interactions. nih.gov
Table 2. Molecular Docking Results of Selected Indole Derivatives Against Microbial Enzyme Targets. rsc.orgnih.gov
Biotechnological and Environmental Research
Biochemical Pathway Integration and Modulation
The involvement of Indole-5-carboxylic acid in biological systems is an area of active investigation, particularly concerning its integration into and modulation of key metabolic and biosynthetic pathways.
The process of melanogenesis, which leads to the production of melanin (B1238610) pigments, involves a complex cascade of enzymatic reactions. The primary precursors are L-tyrosine and L-DOPA, and the pathway includes several indolic intermediates. The key enzyme, tyrosinase, catalyzes the initial rate-limiting steps. mdpi.comencyclopedia.pub
Within this pathway, the most well-characterized indolic intermediates are 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). mdpi.comnih.govportlandpress.com Dopachrome (B613829), a central intermediate, is converted to DHICA by the enzyme dopachrome tautomerase (also known as tyrosinase-related protein 2, or TRP-2). mdpi.combiomolther.org DHICA is subsequently oxidized, a reaction catalyzed by tyrosinase-related protein 1 (TRP-1) in some species, to form eumelanin. biomolther.org In humans, tyrosinase itself has been shown to possess DHICA oxidase activity. nih.govportlandpress.com
Current research on the biochemistry of pigmentation has not established a direct or significant role for this compound within the primary melanogenesis pathway. Scientific literature extensively details the roles of DHI and DHICA, but this compound is not typically identified as a direct precursor, intermediate, or potent modulator of tyrosinase activity in this specific context.
This compound has been identified as a metabolite within the broader context of tryptophan metabolism, largely driven by microbial activity.
Tryptophan Metabolism: this compound is recognized as a secondary metabolite, meaning it is not essential for primary metabolic functions but may be involved in signaling or result from the metabolism of other compounds. hmdb.ca It is a known product of tryptophan metabolism by gut microbiota. nih.gov Studies have identified various indole (B1671886) carboxylic acid analogues as metabolites produced by bacteria. For instance, research on Chromobacterium violaceum demonstrated the formation of (5-hydroxy)indole carboxylic acid from tryptophan. tandfonline.comoup.com One study noted that in germ-free mice, the levels of most tryptophan metabolites were significantly reduced, though Indole-3-carboxylic acid and 5-hydroxyindole-3-acetic acid were exceptions, suggesting complex origins for these compounds. nih.gov
Gluconeogenesis: Gluconeogenesis is the metabolic process for generating glucose from non-carbohydrate substrates, with the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK) playing a key rate-limiting role. adtu.in While specific inhibitors of this pathway are of significant research interest, direct studies detailing the inhibitory effect of this compound on gluconeogenesis are not prominent in the scientific literature. However, research has been conducted on structurally related compounds. Notably, 5-methoxyindole-2-carboxylic acid , a derivative, has been identified as an inhibitor of gluconeogenesis. acs.org This highlights that while this compound itself is not a primary focus, the indole-carboxylic acid scaffold is of interest in the study of metabolic regulation.
Role in Melanogenesis and Pigmentation Research
Environmental Applications
The chemical properties of this compound make it a valuable compound in specific environmental and industrial applications, particularly in corrosion prevention and as a component for advanced materials.
This compound has been demonstrated to be an effective corrosion inhibitor for metals, including mild steel and copper, in acidic environments such as sulfuric acid (H₂SO₄). tulane.eduresearchgate.netresearchgate.netresearchgate.net Its inhibitory action stems from its ability to adsorb onto the metal surface, forming a protective film that impedes the corrosive process.
Research indicates that it functions as a mixed-type inhibitor, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tulane.eduresearchgate.nettulane.edu The adsorption of this compound molecules on the metal surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the surface. tulane.eduresearchgate.nettulane.educolab.ws Studies have reported high inhibition efficiencies, demonstrating its practical utility. researchgate.netcolab.wsmdpi.com
| Metal | Corrosive Medium | Inhibitor Concentration | Maximum Inhibition Efficiency (%) | Inhibition Type | Adsorption Isotherm | Reference |
|---|---|---|---|---|---|---|
| Mild Steel | 0.5 M H₂SO₄ | Not specified in abstract | Not specified in abstract | Mixed-type | Langmuir | tulane.eduresearchgate.net |
| Copper | 0.5 M H₂SO₄ | 4 x 10⁻³ M | ~95% | Mixed-type | Not specified | researchgate.netmdpi.com |
| Mild Steel | Not specified | 10⁻² M | 92.19% | Mixed-type | Langmuir | colab.ws |
While not typically used directly for remediation, this compound serves as a crucial monomer for the synthesis of functional polymers with environmental applications. The electropolymerization of this compound yields poly(this compound), a conducting polymer that can be integrated into advanced materials for sensing and monitoring. scispace.comrsc.orgtandfonline.com
Future Directions and Emerging Research Areas
Exploration of Novel Indole-5-carboxylic Acid Derivatives with Enhanced Bioactivity
The core structure of this compound serves as a versatile scaffold for the synthesis of new derivatives with improved biological activities. Researchers are focused on modifying this structure to enhance potency and selectivity for various therapeutic targets.
Recent studies have demonstrated the potential of newly synthesized indole (B1671886) derivatives in cancer therapy. For instance, a series of novel substituted indole-acrylamide derivatives were synthesized and evaluated as potential tubulin-targeting agents. One of these compounds showed significant tubulin polymerization inhibitory activity against hepatocellular carcinoma cells. nih.gov Similarly, new 5-bromoindole-2-carboxylic acid derivatives have been synthesized and assessed for their antiproliferative activities against several cancer cell lines, with some compounds showing potent inhibition of EGFR tyrosine kinase. nih.gov Other research has focused on creating indole-2-carboxamides as multi-target antiproliferative agents, with some derivatives demonstrating promising activity against four different human cancer cell lines. mdpi.com
Beyond cancer, indole derivatives are being investigated for other therapeutic applications. Novel indole-3-carboxylic acid derivatives have been synthesized and evaluated as potential antihypertensive agents that target the angiotensin II receptor. nih.gov Additionally, a series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. researchgate.net The synthesis of new indole and pyrrole (B145914) carboxamides through coupling reactions with amino acids has also yielded compounds with antifungal activity. arkat-usa.org
The following table summarizes some of the recently developed this compound derivatives and their observed bioactivities.
| Derivative Class | Target/Application | Key Findings |
| Substituted Indole-Acrylamides | Anticancer (Tubulin Inhibition) | Significant inhibition of tubulin polymerization in hepatocellular carcinoma cells. nih.gov |
| 5-Bromoindole-2-carboxylic Acids | Anticancer (EGFR Inhibition) | Potent antiproliferative activity against various cancer cell lines. nih.gov |
| Indole-2-carboxamides | Anticancer (Multi-target) | Promising antiproliferative activity against four different human cancer cell lines. mdpi.com |
| Indole-3-carboxylic Acids | Antihypertensive (Angiotensin II Receptor) | High affinity for the angiotensin II receptor, comparable to existing drugs. nih.gov |
| N-Benzyl Substituted Piperidine Amides of 1H-indole-5-carboxylic acid | Neurodegenerative Disease (Cholinesterase Inhibition) | Moderate potency to inhibit butyrylcholinesterase. researchgate.net |
| Indole and Pyrrole Carboxamides | Antifungal | Two out of four screened compounds showed antifungal activity against yeast strains. arkat-usa.org |
Development of Advanced Functional Materials Based on Poly(this compound)
Poly(this compound) (PICA) is a conducting polymer that is gaining significant attention for its potential in creating advanced functional materials. Its unique properties, including high redox activity and stability, make it a promising candidate for various applications, particularly in the development of biosensors and energy storage devices. rsc.orgnih.gov
Researchers have successfully electropolymerized this compound to form PICA, which can be used to develop highly sensitive electrochemical biosensors. rsc.org For instance, a nanocomposite of PICA and electrochemically reduced graphene oxide (ERGNO) has been developed for a direct DNA electrochemical biosensor. The π–π stacking interaction between the conjugated PICA/ERGNO nanocomposite and DNA bases allows for the noncovalent immobilization of probe ssDNA. rsc.orgrsc.org This platform has been used for the label-free detection of DNA hybridization and for the development of an ultrasensitive DNA electrochemical biosensor for detecting the BCR/ABL fusion gene associated with chronic myelogenous leukemia. rsc.org
Furthermore, PICA has been combined with multi-walled carbon nanotubes (MWCNTs) to create nanocomposites for immunosensors. These immunosensors have demonstrated a wide linear range and a low detection limit for alpha-fetoprotein. nih.gov The ultra-high redox stability of PICA is a key factor in the performance of these sensors. nih.gov In another application, a nanohybrid of PICA and carboxylated single-walled carbon nanotubes (C-SWCNTs) was used to fabricate an immunosensor for the sensitive detection of E. coli O157:H7. frontiersin.orgnih.gov
The electrochemical performance of polyindole derivatives is also being explored for energy storage applications. Studies on polyindole derivatives with carboxylic groups at different positions have shown that the position of the substituent significantly impacts the electrochemical properties and morphology of the resulting polymer nanowires. researchgate.net These polymers exhibit high specific capacitance and excellent stability, making them strong candidates for electrode materials in supercapacitors. researchgate.net
Integrated Experimental and Computational Approaches for Mechanistic Elucidation
The integration of experimental techniques with computational modeling is proving to be a powerful strategy for understanding the mechanisms of action of this compound and its derivatives. This combined approach provides deeper insights into their chemical reactivity and biological interactions, accelerating the discovery and optimization of new compounds.
Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are being used to study the adsorption mechanisms of indole derivatives, which is crucial for applications such as corrosion inhibition. researchgate.net For example, theoretical studies have been conducted to understand the adsorption of indole inhibitors on copper surfaces, highlighting the significant impact of carbonyl and carboxylic groups on inhibition efficiency. researchgate.net These computational findings are often corroborated with experimental techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. researchgate.net
In drug discovery, molecular docking studies are employed to predict the binding modes of indole derivatives with their biological targets. For instance, docking studies have been used to model the interactions of 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid with target proteins like cyclooxygenase-2. Similarly, molecular docking has been instrumental in identifying new 5-bromoindole-2-carboxylic acid derivatives as potential EGFR tyrosine kinase inhibitors. nih.gov These computational predictions guide the synthesis of new compounds, which are then evaluated experimentally for their biological activity.
The synergy between experimental and computational approaches is also evident in the study of reaction mechanisms. For example, the synthesis of bis(indolyl)methanes from indole-carboxylic acids has been investigated through a combination of control experiments and mechanistic studies, providing strong support for a Pd-catalyzed C3–H activation and benzylation pathway. mdpi.com
Translational Research and Pre-clinical Development Opportunities
The promising biological activities of this compound derivatives have opened up significant opportunities for translational research and pre-clinical development. The goal is to translate fundamental scientific discoveries into tangible therapeutic applications.
One notable example is the development of PF-06409577, an indole acid derivative that acts as a direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK). acs.org This compound, identified through high-throughput screening and subsequent optimization, has advanced to first-in-human trials for the potential treatment of diabetic nephropathy. acs.org The pre-clinical characterization of this compound involved extensive studies to improve its oral absorption and potency. acs.org
The synthesis of novel indole derivatives with potential anticancer properties is another active area of pre-clinical research. For instance, new indole derivatives have been synthesized and are undergoing evaluation as GPR17 agonists for the treatment of glioblastoma. acs.org Similarly, the development of 6-acetamido-indole-2-carboxylic acid derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) represents a promising strategy for tumor immunotherapy. nih.gov
The journey from a promising lead compound to a clinical candidate involves rigorous pre-clinical evaluation. This includes assessing the compound's efficacy in animal models of disease, understanding its pharmacokinetic and pharmacodynamic properties, and evaluating its safety profile. The ongoing research into this compound and its derivatives is generating a pipeline of new chemical entities with the potential to address unmet medical needs.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Indole-5-carboxylic acid, and how is structural confirmation performed?
- Methodology : Synthesis typically involves isolation from natural sources (e.g., microbial extracts or plant roots) or chemical derivatization of indole precursors. For example, anthranilic acid serves as a biosynthetic precursor in microbial systems . Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., correlations between δ8.30 and δ7.80 protons to the carbonyl group at δ171.7 confirm the C-5 carboxylic acid substituent ).
- 2D NMR (COSY, HMBC) : Maps connectivity between aromatic protons and functional groups .
- FTIR : Identifies vibrational modes of the carboxylic acid group (e.g., C=O stretching at ~1700 cm⁻¹) .
Q. What physicochemical properties of this compound are critical for experimental design?
- Key Properties :
- Molecular formula : C9H7NO2 (CAS 1670-81-1), molecular weight 161.16 g/mol .
- Solubility : Limited water solubility; often dissolved in polar aprotic solvents (e.g., acetonitrile) for electrochemical studies .
- Stability : Stable under recommended storage conditions (dry, inert atmosphere), but decomposition pathways under extreme pH or temperature are not fully characterized .
Q. How is this compound characterized in electrochemical applications?
- Methodology :
- Electropolymerization : Conducted potentiostatically (e.g., at 1.35 V vs. SCE in LiClO₄/acetonitrile) to form poly(this compound) films .
- Cyclic Voltammetry (CV) : Reveals redox behavior with poorly resolved anodic/cathodic peaks, indicating quasi-reversible electron transfer .
- FTIR of Redox States : Differentiates reduced (NH protonated) and oxidized (quinoid structure, NH deprotonated) polymer forms .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported physicochemical data for this compound?
- Data Gaps : Critical parameters like melting point, vapor pressure, and aqueous solubility are absent in some datasets .
- Resolution Strategies :
- Experimental Replication : Use standardized protocols (e.g., differential scanning calorimetry for melting point determination).
- Computational Modeling : Predict properties via quantum chemical calculations (e.g., density functional theory for solubility parameters).
- Cross-Referencing : Compare with structurally analogous compounds (e.g., indole-3-carboxylic acid) to infer missing data .
Q. What experimental approaches validate this compound as a corrosion inhibitor in acidic environments?
- Methodology :
- Electrochemical Impedance Spectroscopy (EIS) : Quantifies corrosion inhibition efficiency by measuring charge-transfer resistance in sulfuric acid solutions .
- Weight Loss Tests : Evaluates material degradation over time under controlled acidic conditions .
- Surface Analysis (SEM/EDS) : Assesses surface morphology and elemental composition post-exposure to identify inhibitor adsorption patterns .
Q. How do structural modifications at the indole ring (e.g., C-3 substituents) affect bioactivity or stability?
- Case Study : Derivatives like 1-(2-oxopropyl)this compound were synthesized with C-3 substituents (e.g., halogens, alkyl groups) to study cytosolic phospholipase A2 inhibition.
- Structure-Activity Relationship (SAR) : Methyl or chloro groups at C-3 enhance metabolic stability but reduce solubility .
- Stability Assays : High-performance liquid chromatography (HPLC) tracks degradation under simulated physiological conditions .
Q. What are the challenges in optimizing polymerization conditions for this compound-derived conductive polymers?
- Key Challenges :
- Deposition Efficiency : Potentiostatic methods may yield inhomogeneous films due to solvent volatility (e.g., acetonitrile evaporation) .
- Redox Activity : Poorly resolved CV peaks suggest competing side reactions; FTIR and XPS help identify byproducts .
- Scale-Up : Batch-to-batch reproducibility requires strict control of monomer concentration, electrolyte composition, and temperature .
Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility in this compound studies?
- Protocol Standardization :
- Synthesis : Document reaction conditions (solvent, catalyst, temperature) and purification steps (e.g., recrystallization solvents) .
- Electrochemical Studies : Report electrolyte composition, electrode pretreatment, and scan rates .
Q. What statistical methods are appropriate for analyzing corrosion inhibition or bioactivity data?
- Analysis Tools :
- Regression Models : Correlate inhibitor concentration with efficiency metrics (e.g., Langmuir adsorption isotherm for corrosion studies) .
- ANOVA : Identifies significant differences in bioactivity across derivative compounds .
- Error Analysis : Report standard deviations for triplicate measurements to validate precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
